molecular formula C26H28N4S B11642986 N-benzyl-5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

N-benzyl-5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B11642986
M. Wt: 428.6 g/mol
InChI Key: HQSKSVJGEHEICZ-UHFFFAOYSA-N
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Description

N-benzyl-5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound with a unique structure that includes benzyl, dimethylamino, and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves multi-step organic reactions One common method includes the reaction of benzyl chloride with 4-(dimethylamino)benzaldehyde to form an intermediate, which is then reacted with 4-methylphenylhydrazine to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-(dimethylamino)phenylhydrazine: Similar structure but lacks the pyrazole ring.

    4-methylphenylhydrazine: Contains the hydrazine group but lacks the benzyl and dimethylamino groups.

    N-benzyl-4-methylphenylcarbothioamide: Similar structure but lacks the pyrazole ring.

Uniqueness

N-benzyl-5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H28N4S

Molecular Weight

428.6 g/mol

IUPAC Name

N-benzyl-3-[4-(dimethylamino)phenyl]-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide

InChI

InChI=1S/C26H28N4S/c1-19-9-11-21(12-10-19)24-17-25(22-13-15-23(16-14-22)29(2)3)30(28-24)26(31)27-18-20-7-5-4-6-8-20/h4-16,25H,17-18H2,1-3H3,(H,27,31)

InChI Key

HQSKSVJGEHEICZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)N(C)C)C(=S)NCC4=CC=CC=C4

Origin of Product

United States

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